molecular formula C19H23Br4NO4 B11094847 Diethyl 2,3,5,6-tetrabromo-2,6-dimethyl-4-phenylpiperidine-3,5-dicarboxylate

Diethyl 2,3,5,6-tetrabromo-2,6-dimethyl-4-phenylpiperidine-3,5-dicarboxylate

Cat. No.: B11094847
M. Wt: 649.0 g/mol
InChI Key: CPKBQOWOKDFJPW-UHFFFAOYSA-N
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Description

DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, methyl groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE typically involves the bromination of precursor compounds. The process often starts with the bromination of p-xylene, followed by further functionalization to introduce the piperidine ring and ester groups. The reaction conditions usually involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization, filtration, and washing to obtain the pure product. The use of automated reactors and precise control of reaction parameters is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions .

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies. It can be used to probe enzyme activities and study protein-ligand interactions .

Medicine: Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents .

Industry: Industrially, DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and ester groups play a crucial role in its binding affinity and reactivity. It can inhibit or activate specific pathways by forming stable complexes with target molecules .

Comparison with Similar Compounds

Uniqueness: DIETHYL 2,3,5,6-TETRABROMO-2,6-DIMETHYL-4-PHENYL-3,5-PIPERIDINEDICARBOXYLATE is unique due to its combination of bromine atoms, methyl groups, and a phenyl ring, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .

Properties

Molecular Formula

C19H23Br4NO4

Molecular Weight

649.0 g/mol

IUPAC Name

diethyl 2,3,5,6-tetrabromo-2,6-dimethyl-4-phenylpiperidine-3,5-dicarboxylate

InChI

InChI=1S/C19H23Br4NO4/c1-5-27-14(25)18(22)13(12-10-8-7-9-11-12)19(23,15(26)28-6-2)17(4,21)24-16(18,3)20/h7-11,13,24H,5-6H2,1-4H3

InChI Key

CPKBQOWOKDFJPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C(C(NC1(C)Br)(C)Br)(C(=O)OCC)Br)C2=CC=CC=C2)Br

Origin of Product

United States

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